2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPOSWMBBXVJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a piperazine derivative with a suitable quinoline precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the synthesis process. Catalysts, such as palladium or platinum, may be employed to enhance the efficiency of the reaction and improve the yield of the desired product.
Chemical Reactions Analysis
Nitrile Group Reactivity
The nitrile group (-CN) participates in nucleophilic additions, cyclizations, and hydrolysis reactions. Key transformations include:
Cyclization with Thiourea/Urea
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Reaction with thiourea in ethanol/sodium ethoxide forms 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione (Figure 1A) via intermediate thioureido derivatives .
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Similarly, urea yields 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-one .
Reaction Conditions & Yields
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitrile analog | Thiourea | EtOH/NaOEt, 6 h, reflux | Pyrimidinedithione derivative | 72–85% |
| Nitrile analog | Urea | EtOH/NaOEt, 6 h, reflux | Pyrimidineone derivative | 65–78% |
Reaction with Carbon Disulfide
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Carbon disulfide reacts with the nitrile group to form fused pyrimidinedithione derivatives via intermediates (e.g., 12 in Scheme 3) .
Hydrolysis and Hydration
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Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For example, formic acid treatment hydrates the nitrile to a carboxamide (13 ), which cyclizes in alkaline conditions to 15 .
Piperazine Ring Reactivity
The piperazine moiety undergoes alkylation, acylation, and salt formation. While direct data for this specific compound is limited, analogous systems show:
Substitution Reactions
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Piperazine reacts with aryl halides (e.g., 4,7-dichloroquinoline) under reflux in solvents like i-PrOH to form substituted quinolines .
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Excess piperazine (3–10 equivalents) is often required for efficient substitution .
Example Synthesis from Patent Literature
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | Piperazine | i-PrOH, K₂CO₃, reflux | 7-Chloro-4-(piperazin-1-yl)-quinoline | 82–86% |
Heterocyclic Functionalization
The tetrahydroquinoline core enables further modifications:
Acylation
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Acid chlorides (e.g., benzoyl chloride) react with the amine group in the piperazine ring to form 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one derivatives .
Oxidation
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Alkaline hydrogen peroxide oxidizes intermediates (e.g., 14 ) to cyclized pyrimidoquinolines (15 ) .
Key Reaction Pathways
The compound’s reactivity can be summarized as follows:
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Nitrile Cyclization : Forms pyrimidine or thiazole rings.
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Piperazine Substitution : Participates in nucleophilic aromatic substitution (NAS) or SN2 reactions.
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Core Functionalization : Hydrogenation, oxidation, or alkylation of the tetrahydroquinoline scaffold.
Synthetic Considerations
Biological Relevance
While not directly studied for this compound, analogs with similar scaffolds (e.g., tetrahydro-3H-pyrazolo[4,3-f]quinoline) show potent anticancer activity . The nitrile group’s role in binding to biological targets (e.g., kinases) is well-documented .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance:
- Compounds similar to 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile have been tested against various bacteria and fungi.
- Notable activity has been observed against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as future antituberculosis agents .
Anticancer Properties
Research has indicated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The mechanism of action often involves:
- Interference with specific biological targets related to cell growth and survival.
- Studies have shown promising results in vitro against several cancer cell lines.
CNS Activity
Due to the presence of the piperazine moiety, compounds like this compound may exhibit neuropharmacological effects:
- Potential applications in treating anxiety and depression.
- Binding affinity studies are necessary to elucidate the specific interactions with neurotransmitter receptors.
Data Table of Applications
Case Study 1: Antimicrobial Screening
In a study published in RSC Advances, several derivatives were synthesized and screened for antimicrobial activity. Compounds showed varying degrees of efficacy against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of tetrahydroquinoline derivatives. The study revealed that certain compounds led to a significant reduction in cell viability in breast cancer cells through apoptosis induction mechanisms .
Mechanism of Action
The mechanism by which 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Features
The tetrahydroquinoline scaffold is highly versatile, with modifications at positions 2, 3, and 4 influencing pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Biological Activity
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H19N3
- Molecular Weight : 219.31 g/mol
Antipsychotic Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit antipsychotic effects by acting as serotonin receptor ligands. Specifically, they have been identified as agonists for the 5-HT_2C receptor, which is implicated in mood regulation and various neuropsychiatric disorders . The modulation of serotonin receptors suggests potential applications in treating conditions like schizophrenia and depression.
Neuroprotective Effects
Studies have shown that compounds similar to 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) also contributes to its potential in enhancing cognitive function .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent . The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Serotonin Receptor Agonism
In a study focusing on the interaction of tetrahydroquinoline derivatives with serotonin receptors, it was found that this compound effectively activated the 5-HT_2C receptor in cellular assays. This activation correlated with reduced anxiety-like behavior in animal models .
Study 2: Neuroprotective Mechanisms
Another investigation explored the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability in neuronal cultures exposed to toxic agents .
Study 3: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
The synthesis of quinoline-carbonitrile derivatives typically involves multi-step protocols. For structurally analogous compounds (e.g., 6-methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile), nucleophilic substitution reactions on halogenated quinolines are common. Piperazine rings are often introduced via Buchwald-Hartwig amination or SNAr reactions under reflux conditions in polar aprotic solvents like DMF or EtOH. Post-functionalization of the quinoline core with a carbonitrile group may employ cyanation agents (e.g., CuCN/KCN) or palladium-catalyzed cross-coupling .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization relies on a combination of analytical techniques:
- 1H/13C NMR : Confirms regiochemistry of the piperazine substitution and tetrahydroquinoline saturation.
- HRMS : Validates molecular weight and purity (>95% by LC-MS).
- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and piperazine N-H vibrations.
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in the tetrahydroquinoline ring .
Q. What solvent systems are optimal for solubility and reactivity in biological assays?
The compound’s solubility varies with substitution:
- Polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays.
- Ethanol/water mixtures (e.g., 1:1 v/v) are preferred for kinetic studies due to low denaturation effects.
- Piperazine-containing derivatives may require pH adjustment (e.g., HCl salts) to improve aqueous stability .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Electron-donating groups (e.g., methoxy) on the quinoline ring slow reaction kinetics in Suzuki-Miyaura couplings due to reduced electrophilicity at the coupling site. Conversely, electron-withdrawing groups (e.g., CN) accelerate reactivity by polarizing the C-X bond. Computational DFT studies (e.g., using Gaussian 16) can model charge distribution to predict optimal substituent placement .
Q. What contradictory data exist regarding the compound’s kinase inhibition profile, and how can they be resolved?
Discrepancies in IC50 values for kinase targets (e.g., p38 MAPK vs. JAK2) may arise from assay conditions:
- ATP concentration : High ATP (1 mM) artificially elevates IC50 due to competitive binding.
- Enzyme source : Recombinant vs. native kinases exhibit varying phosphorylation states. Validate findings using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like BBB permeability (LogBB) and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : GROMACS can model interactions with lipid bilayers to assess passive diffusion.
- Docking Studies (AutoDock Vina) : Map binding poses to ATP-binding pockets, prioritizing residues critical for hydrogen bonding (e.g., quinoline N vs. kinase hinge region) .
Q. How can regioselectivity challenges in introducing the piperazine moiety be mitigated?
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position piperazine at C2 of the quinoline.
- Protection/Deprotection Strategies : Temporarily mask reactive amines on piperazine with Boc groups to prevent over-alkylation.
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics under controlled temperatures .
Methodological Notes
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., ITC for thermodynamic profiling).
- Scalability : Pilot-scale reactions (>5g) require solvent recycling (e.g., EtOH distillation) to reduce costs .
- Safety : Nitrile-containing compounds necessitate handling in fume hoods with cyanide antidote kits onsite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
